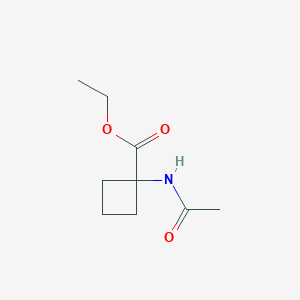
Ethyl 1-acetamidocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-acetamidocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of cyclobutane, featuring an ethyl ester and an acetamido group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-acetamidocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl chloroacetate in the presence of a base, followed by the introduction of an acetamido group. The reaction conditions typically include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-acetamidocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: Conversion to the corresponding carboxylic acid and ethanol
Aminolysis: Formation of amides when reacted with amines
Reduction: Reduction of the ester group to an alcohol
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide
Aminolysis: Amines like methylamine or ethylamine, often under mild heating
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
Hydrolysis: 1-acetamidocyclobutane-1-carboxylic acid and ethanol
Aminolysis: 1-acetamidocyclobutane-1-carboxamide
Reduction: 1-acetamidocyclobutanol
Applications De Recherche Scientifique
Ethyl 1-acetamidocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane derivatives.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the design of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 1-acetamidocyclobutane-1-carboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The acetamido group may interact with enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-bromocyclobutanecarboxylate
- 1-Aminocyclobutane-1-carboxylic acid
- Cyclobutanone derivatives
Uniqueness
Ethyl 1-acetamidocyclobutane-1-carboxylate is unique due to its combination of an ethyl ester and an acetamido group on a cyclobutane ring. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
ethyl 1-acetamidocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-8(12)9(5-4-6-9)10-7(2)11/h3-6H2,1-2H3,(H,10,11) |
Clé InChI |
BVWSRNSTIIBUAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
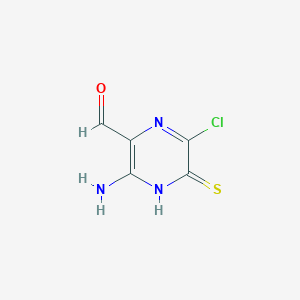
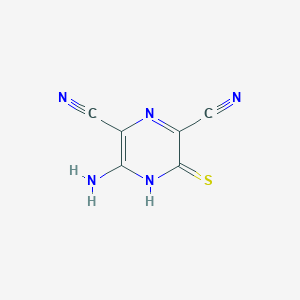
![N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide](/img/structure/B13870101.png)

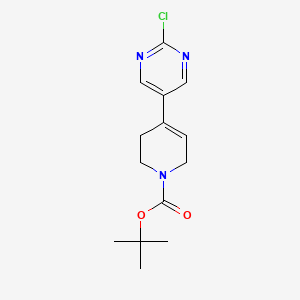
![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)
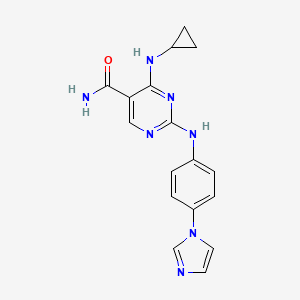

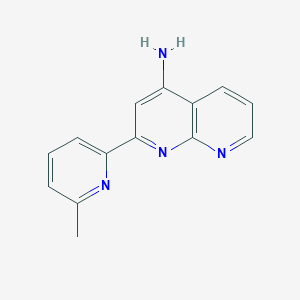
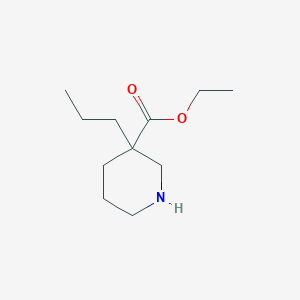
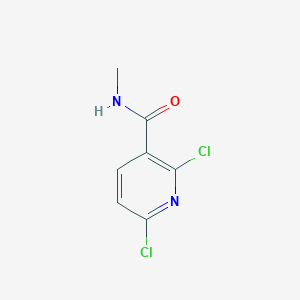
![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
